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Introduction
Tfllr-NH2(tfa), a synthetic peptide, is a potent and selective agonist of Protease-Activated

Receptor 1 (PAR1), a G-protein coupled receptor involved in a wide array of physiological and

pathological processes in the central and peripheral nervous systems.[1][2] Activation of PAR1

by agonists like Tfllr-NH2(tfa) initiates intracellular signaling cascades that modulate neuronal

activity, neuroinflammation, and vascular permeability. These application notes provide an

overview of the utility of Tfllr-NH2(tfa) in neuroscience research, with detailed protocols for its

application in key experimental paradigms.

Applications in Neuroscience
Tfllr-NH2(tfa) serves as a valuable tool for investigating the role of PAR1 in various

neurological processes, including:

Nociception and Pain: PAR1 is expressed in sensory neurons and its activation is implicated

in pain signaling. Tfllr-NH2(tfa) can be used to study the mechanisms of neurogenic

inflammation and nociceptor sensitization.

Neuroinflammation: PAR1 activation on glial cells and neurons can modulate inflammatory

responses in the nervous system.
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Synaptic Transmission and Plasticity: Tfllr-NH2(tfa) has been shown to modulate

glutamatergic neurotransmission, suggesting a role for PAR1 in synaptic function and

plasticity.[3]

Blood-Brain Barrier Permeability: PAR1 activation can influence the integrity of the blood-

brain barrier, a critical aspect of many neurological disorders.

Quantitative Data Summary
The following tables summarize the quantitative effects of Tfllr-NH2(tfa) in key neuroscience-

related assays.

Table 1: In Vitro Efficacy of Tfllr-NH2(tfa)

Parameter Cell Type Assay

EC50 /
Effective
Concentrati
on

Observed
Effect

Reference

EC50

Rat

Substantia

Gelatinosa

Neurons

Whole-cell

patch clamp
0.32 µM

Increased

frequency of

spontaneous

excitatory

postsynaptic

currents

(sEPSCs)

[3]

Peak [Ca2+]i Neurons
Calcium

Imaging
10 µM

196.5 ± 20.4

nM increase

in intracellular

calcium

[1]

Table 2: In Vivo Effects of Tfllr-NH2(tfa)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1193837?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19420120/
https://www.benchchem.com/product/b1193837?utm_src=pdf-body
https://www.benchchem.com/product/b1193837?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19420120/
https://www.medchemexpress.com/TFLLR-NH2.html
https://www.benchchem.com/product/b1193837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Application Dosage
Route of
Administrat
ion

Measured
Outcome

Reference

Rat
Induction of

paw edema
Not Specified

Intra-paw

injection

Marked and

sustained

edema

[1]

Mouse
Plasma

Extravasation
3 µmol/kg

Intravenous

(tail vein)

2-8 fold

increase in

Evans blue

extravasation

in various

tissues

[1]

Signaling Pathway
Activation of PAR1 by Tfllr-NH2(tfa) initiates a cascade of intracellular events primarily through

the coupling to various G-proteins, including Gαq/11, Gα12/13, and Gαi.
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Caption: PAR1 signaling cascade initiated by Tfllr-NH2(tfa).
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Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Primary Dorsal
Root Ganglion (DRG) Neurons
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in cultured

DRG neurons in response to Tfllr-NH2(tfa).

Materials:

Primary DRG neuron culture

Tfllr-NH2(tfa) stock solution (1 mM in sterile water or DMSO)

Hanks' Balanced Salt Solution (HBSS)

Fura-2 AM or Fluo-4 AM

Pluronic F-127

Neurobasal medium

B27 supplement

Glutamine

Penicillin/Streptomycin

Poly-D-lysine/Laminin coated coverslips

Fluorescence microscope with an imaging system

Procedure:

Cell Culture:

Isolate DRGs from neonatal rats or mice and dissociate them into single cells using

standard enzymatic and mechanical methods.
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Plate the dissociated neurons on Poly-D-lysine/Laminin coated glass coverslips in a 24-

well plate.

Culture the neurons in Neurobasal medium supplemented with B27, glutamine, and

penicillin/streptomycin at 37°C in a 5% CO₂ incubator for 2-5 days.

Dye Loading:

Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in

HBSS.

Remove the culture medium from the coverslips and wash once with HBSS.

Incubate the neurons with the loading solution for 30-45 minutes at 37°C in the dark.

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification

for 15-30 minutes at room temperature.

Calcium Imaging:

Mount the coverslip onto a perfusion chamber on the stage of the fluorescence

microscope.

Continuously perfuse the cells with HBSS at a constant rate.

Acquire baseline fluorescence images for 1-2 minutes.

Apply Tfllr-NH2(tfa) at the desired final concentration (e.g., 10 µM) by switching the

perfusion solution.

Record the fluorescence changes for 5-10 minutes.

At the end of the experiment, apply a high potassium solution (e.g., 50 mM KCl) to confirm

cell viability and responsiveness.

Data Analysis:

Select regions of interest (ROIs) around individual neuronal cell bodies.
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For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation.

For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀).

Plot the change in [Ca²⁺]i or fluorescence intensity over time.

Quantify the peak response to Tfllr-NH2(tfa).
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Caption: Workflow for calcium imaging in DRG neurons.
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Protocol 2: Electrophysiological Recording of
Spontaneous Excitatory Postsynaptic Currents
(sEPSCs) in Substantia Gelatinosa Neurons
This protocol details the whole-cell patch-clamp recording of sEPSCs from neurons in the

substantia gelatinosa of spinal cord slices.

Materials:

Young adult rat or mouse (P21-P35)

Slicing solution (ice-cold, oxygenated)

Artificial cerebrospinal fluid (aCSF, oxygenated)

Intracellular solution

Tfllr-NH2(tfa) stock solution (1 mM in sterile water)

Vibrating microtome

Patch-clamp amplifier and data acquisition system

Microscope with DIC optics

Procedure:

Spinal Cord Slice Preparation:

Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

Rapidly dissect the spinal cord and prepare transverse or parasagittal slices (300-400 µm

thick) containing the dorsal horn using a vibrating microtome in ice-cold, oxygenated

slicing solution.

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover

for at least 1 hour at room temperature.
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Electrophysiological Recording:

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated

aCSF at room temperature or 32-34°C.

Visualize neurons in the substantia gelatinosa (lamina II) using DIC optics.

Establish a whole-cell patch-clamp recording from a target neuron.

Hold the neuron in voltage-clamp mode at a holding potential of -70 mV to record

sEPSCs.

Drug Application and Data Acquisition:

Record a stable baseline of sEPSC activity for 5-10 minutes.

Bath apply Tfllr-NH2(tfa) at the desired concentration (e.g., 0.1 - 10 µM) to the aCSF.

Record sEPSC activity for 10-15 minutes in the presence of the drug.

Perform a washout by perfusing with drug-free aCSF for 15-20 minutes.

Data Analysis:

Detect and analyze sEPSCs using appropriate software (e.g., Mini Analysis Program,

Clampfit).

Measure the frequency and amplitude of sEPSCs during the baseline, drug application,

and washout periods.

Compare the sEPSC frequency and amplitude before and after Tfllr-NH2(tfa) application.

Generate a concentration-response curve if multiple concentrations are tested.
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Caption: Workflow for electrophysiological recording.

Disclaimer: These protocols provide a general framework. Researchers should optimize the

specific conditions based on their experimental setup and goals. The trifluoroacetate (TFA) salt

form of the peptide may have independent biological effects at high concentrations and

appropriate controls should be considered.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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